Methyl ((3-alpha,5-alpha,17-alpha)-3-hydroxyandrostan-17-yl)carbamate
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Overview
Description
Methyl N-[(3R,5S,10S,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbamate is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((3-alpha,5-alpha,17-alpha)-3-hydroxyandrostan-17-yl)carbamate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group at the 3-position using reagents like osmium tetroxide or hydrogen peroxide.
Carbamoylation: Formation of the carbamate group through reaction with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key steps include:
Bulk Synthesis: Large-scale cyclization and functionalization reactions using industrial reactors.
Purification: Use of chromatographic techniques to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(3R,5S,10S,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbamate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the carbamate group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl N-[(3R,5S,10S,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl ((3-alpha,5-alpha,17-alpha)-3-hydroxyandrostan-17-yl)carbamate involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to downstream signaling events.
Modulating Enzyme Activity: Inhibiting or activating enzymes involved in key metabolic pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
Comparison with Similar Compounds
Methyl N-[(3R,5S,10S,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbamate can be compared with other similar compounds, such as:
- Methyl (4R,E)-4-((3R,5S,7S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pent-2-enoate .
- (3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-5,6,7-trihydroxy-2-heptanyl]hexadecahydro-1H-cyclopenta[a]phenanthren-3,7,12-triol .
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of Methyl ((3-alpha,5-alpha,17-alpha)-3-hydroxyandrostan-17-yl)carbamate.
Properties
CAS No. |
126054-49-7 |
---|---|
Molecular Formula |
C21H35NO3 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
methyl N-[(3R,5S,10S,13S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]carbamate |
InChI |
InChI=1S/C21H35NO3/c1-20-10-8-14(23)12-13(20)4-5-15-16-6-7-18(22-19(24)25-3)21(16,2)11-9-17(15)20/h13-18,23H,4-12H2,1-3H3,(H,22,24)/t13-,14+,15?,16?,17?,18+,20-,21-/m0/s1 |
InChI Key |
CEZKLEHYJURHTB-CSFFQSOUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@H]4NC(=O)OC)C)O |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4NC(=O)OC)C)O |
Origin of Product |
United States |
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